Cas no 1246609-04-0 (2-Amino-2-(6-chloropyridin-3-YL)acetic acid)

2-Amino-2-(6-chloropyridin-3-YL)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID
- 2-Amino-2-(6-chloropyridin-3-YL)acetic acid
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- Inchi: 1S/C7H7ClN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)
- InChI Key: YYXOJQXQBFEODV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(C(=O)O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Topological Polar Surface Area: 76.2
- XLogP3: -1.8
2-Amino-2-(6-chloropyridin-3-YL)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029196599-5g |
2-Amino-2-(6-chloropyridin-3-yl)acetic acid |
1246609-04-0 | 97% | 5g |
$1908.06 | 2023-09-03 | |
Alichem | A029196599-25g |
2-Amino-2-(6-chloropyridin-3-yl)acetic acid |
1246609-04-0 | 97% | 25g |
$5263.00 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648091-10g |
2-Amino-2-(6-chloropyridin-3-yl)acetic acid |
1246609-04-0 | 98% | 10g |
¥34524.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648091-5g |
2-Amino-2-(6-chloropyridin-3-yl)acetic acid |
1246609-04-0 | 98% | 5g |
¥24460.00 | 2024-08-09 | |
Alichem | A029196599-10g |
2-Amino-2-(6-chloropyridin-3-yl)acetic acid |
1246609-04-0 | 97% | 10g |
$2917.53 | 2023-09-03 |
2-Amino-2-(6-chloropyridin-3-YL)acetic acid Related Literature
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 2-Amino-2-(6-chloropyridin-3-YL)acetic acid
2-Amino-2-(6-chloropyridin-3-YL)acetic Acid: A Comprehensive Overview
The compound with CAS No. 1246609-04-0, commonly referred to as 2-Amino-2-(6-chloropyridin-3-YL)acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a chlorine atom at the 6-position and an amino-acetic acid group at the 3-position, making it a versatile compound for various chemical reactions and biological studies.
Recent studies have highlighted the importance of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid in the development of novel therapeutic agents. Its structure allows for easy modification, enabling researchers to explore its potential as a building block for more complex molecules. The presence of the amino group and the pyridine ring provides opportunities for hydrogen bonding and π-interactions, which are crucial for molecular recognition in biological systems.
One of the most promising applications of this compound is in the field of medicinal chemistry. Researchers have investigated its ability to act as a precursor for peptide synthesis, where the amino group can be functionalized to create bioactive peptides with specific pharmacological properties. Additionally, the pyridine ring's electron-withdrawing effect enhances the molecule's reactivity, making it an ideal candidate for various coupling reactions.
The synthesis of CAS No. 1246609-04-0 involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. The use of microwave-assisted synthesis has also been explored, offering a faster and more efficient route to this compound.
In terms of biological activity, 2-Amino-2-(6-chloropyridin-3-YL)acetic acid has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have demonstrated its ability to modulate enzyme activity, suggesting its role in the development of treatments for metabolic disorders. Furthermore, its ability to cross cell membranes makes it a valuable tool in drug delivery systems.
The structural versatility of this compound also extends to its use in materials science. Researchers have explored its application as a ligand in metalloorganic frameworks (MOFs), where its coordinating properties can enhance the stability and functionality of these materials. This dual role in both pharmaceuticals and materials science underscores the significance of CAS No. 1246609-04-0 in modern chemistry.
Looking ahead, ongoing research is focused on optimizing the synthesis of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid to reduce costs and improve scalability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from laboratory studies to clinical applications.
In conclusion, CAS No. 1246609-04-0, or 2-Amino-2-(6-chloropyridin-3-YL)acetic acid, is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and pharmacology.
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